Computational Target Prediction: Differentiated Polypharmacology Profile Compared to the 4-Bromo (Para) Isomer
Similarity Ensemble Approach (SEA) predictions from the ZINC15 database indicate that 4-(3-bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine is predicted to interact with Cyclin-dependent kinase 2 (CDK2, Max Tc=40) and Metabotropic glutamate receptor 4 (GRM4, Max Tc=42), representing a kinase-GPCR dual prediction profile [1]. By contrast, the 4-(4-bromophenyl) isomer (ZINC100192428) is predicted to interact with Hepatocyte growth factor receptor (MET, Max Tc=26), suggesting a divergent target prediction landscape driven solely by the meta-to-para bromine positional shift [2]. Both predictions are computational class-level inferences and have not been experimentally validated for either compound.
| Evidence Dimension | SEA-predicted target engagement (Max Tc score on ChEMBL 20) |
|---|---|
| Target Compound Data | CDK2: Max Tc=40, P=15; GRM4: Max Tc=42, P=20 [ZINC6539997] |
| Comparator Or Baseline | 4-(4-Bromophenyl) isomer: MET kinase, Max Tc=26, P=26 [ZINC100192428] |
| Quantified Difference | Different predicted primary targets entirely (kinase CDK2/GPCR GRM4 vs. kinase MET); no shared top prediction |
| Conditions | SEA computational prediction based on ChEMBL 20 ligand set; no experimental validation |
Why This Matters
For screening campaigns, the meta-bromo substitution computationally shifts predicted polypharmacology away from MET and toward CDK2/GRM4, which directly informs target selection and counter-screening strategy.
- [1] ZINC15 Database. ZINC6539997: SEA Predictions. Accessed 2026-05-04. View Source
- [2] ZINC Docking Database. ZINC100192428: SEA Predictions for 4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine. View Source
